molecular formula C7H11N3O B14706575 2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- CAS No. 24341-70-6

2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)-

Cat. No.: B14706575
CAS No.: 24341-70-6
M. Wt: 153.18 g/mol
InChI Key: BFKNTKMFXWGZGG-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- is a compound that features a pyrrolidinone ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- typically involves the reaction of pyrrolidinone with an imidazole derivative. One common method involves heating the reactants in the presence of a catalyst such as triethylamine (TEA) to facilitate the formation of the desired product . The reaction conditions often require a controlled temperature and pressure to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in an inert atmosphere.

    Substitution: Halogenating agents, nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- is unique due to its specific combination of the pyrrolidinone and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity profiles.

Properties

CAS No.

24341-70-6

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H11N3O/c11-6-2-1-5-10(6)7-8-3-4-9-7/h1-5H2,(H,8,9)

InChI Key

BFKNTKMFXWGZGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=NCCN2

Origin of Product

United States

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